(3-Bromo-5-fluoropyridin-4-yl)methanamine
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Overview
Description
(3-Bromo-5-fluoropyridin-4-yl)methanamine: is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and fluorination of pyridine to obtain the desired bromo-fluoro derivative. This is followed by a nucleophilic substitution reaction where an amine group is introduced.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoropyridin-4-yl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
(3-Bromo-5-fluoropyridin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Bromo-5-fluoropyridin-4-yl)methanamine include:
(3-Fluoropyridin-4-yl)methanamine: A fluorinated pyridine derivative with similar chemical properties.
(5-Bromo-2-fluoropyridin-3-yl)methanamine: Another halogenated pyridine derivative with comparable reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and fluorine atoms in the pyridine ring allows for versatile chemical transformations and interactions with various molecular targets.
Biological Activity
(3-Bromo-5-fluoropyridin-4-yl)methanamine is a pyridine derivative characterized by its unique substitution pattern, which includes bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆BrFN₂. The presence of halogens in its structure enhances its chemical reactivity, making it a candidate for various biological applications. The compound's structure can be represented as follows:
Research indicates that this compound interacts with several biomolecules, including enzymes and receptors, which may modulate various biological pathways. This interaction is crucial for its therapeutic potential, particularly in targeting specific kinases involved in disease mechanisms.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.25 µg/mL to 64 µg/mL, indicating potent antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. For example, one study reported that a derivative showed increased cytotoxicity in a dose-dependent manner against the HeLa cell line, with significant effects observed at concentrations above 256 µg/mL . This suggests that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize toxicity.
Comparative Analysis of Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(3-Fluoropyridin-4-yl)methanamine | Contains only a fluorine substituent | Moderate antibacterial |
(5-Bromo-2-fluoropyridin-3-yl)methanamine | Different substitution pattern | Variable antibacterial |
(4-Bromo-5-fluoropyridin-2-yl)methanamine | Similar halogenated structure | Similar activity profile |
The comparative analysis reveals that the specific arrangement of bromine and fluorine in this compound contributes to its distinct biological properties, enhancing its utility in drug development.
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted on novel derivatives of pyridine compounds demonstrated that those with similar halogenation patterns exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study emphasized the importance of structural modifications in enhancing efficacy against resistant bacterial strains .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of this compound with target proteins. These studies suggest that the compound can effectively inhibit certain enzymatic activities, which is critical for developing new therapeutic agents.
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2 |
InChI Key |
FWQSCBYOWNHKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CN)F |
Origin of Product |
United States |
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